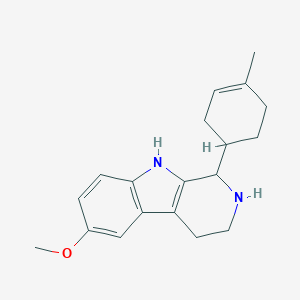![molecular formula C16H19ClN6OS B282726 6-Amino-2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4-pyrimidinylamine](/img/structure/B282726.png)
6-Amino-2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4-pyrimidinylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is commonly referred to as "compound X" in scientific literature and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. It has been reported to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Compound X has also been reported to inhibit the activity of DNA topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Compound X has been reported to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. It has also been reported to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some experiments.
Future Directions
There are several future directions for research on compound X, including its potential use as a therapeutic agent for cancer, inflammation, and viral infections. Further studies are needed to fully understand the mechanism of action of compound X and to identify its molecular targets. The development of new synthesis methods for compound X can also facilitate its use in research and drug development. Additionally, the potential use of compound X as a diagnostic tool for various diseases needs to be explored further.
Synthesis Methods
The synthesis of compound X has been reported using various methods, including the reaction of 4-chlorophenylpiperazine with 2-mercapto-4,6-dimethylpyrimidine-5-amine in the presence of 2-oxoethyl isothiocyanate. Another method involves the reaction of 4-chlorophenylpiperazine with 2-mercapto-4,6-dimethylpyrimidine-5-amine in the presence of 2-chloroethyl isocyanate. The yield of compound X using these methods is reported to be around 60-70%.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activities. Compound X has also been studied for its potential use as a diagnostic tool for various diseases, including cancer and viral infections.
properties
Molecular Formula |
C16H19ClN6OS |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C16H19ClN6OS/c17-11-1-3-12(4-2-11)22-5-7-23(8-6-22)15(24)10-25-16-20-13(18)9-14(19)21-16/h1-4,9H,5-8,10H2,(H4,18,19,20,21) |
InChI Key |
SLPYNNIZMOFPJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NC(=CC(=N3)N)N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)

![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)